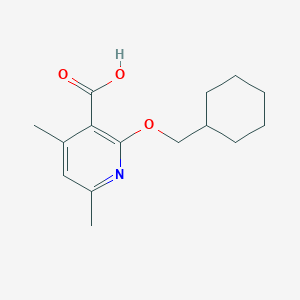

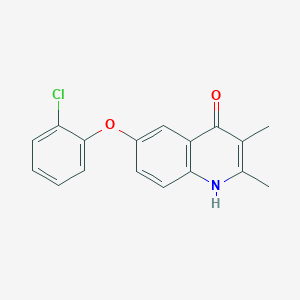

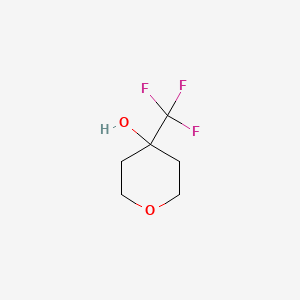

![molecular formula C10H7Cl2N3O2 B1453800 1-[(2,4-ジクロロフェニル)メチル]-1H-1,2,3-トリアゾール-4-カルボン酸 CAS No. 1253906-28-3](/img/structure/B1453800.png)

1-[(2,4-ジクロロフェニル)メチル]-1H-1,2,3-トリアゾール-4-カルボン酸

説明

1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7Cl2N3O2 and its molecular weight is 272.08 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トリアゾリノン系除草剤の合成

この化合物は、トリアゾリノン系除草剤(例えば、スルフェントラゾン)の合成における重要な中間体として機能します 。これらの除草剤は、幅広い雑草に対する有効性で知られており、スルホニルウレア系除草剤に対する抵抗性を克服するために特に役立ちます。

マイクロリアクターシステムの開発

この化合物は、マイクロリアクターシステムにおけるニトロ化プロセスで使用されます 。これらのシステムは、従来のバッチ式反応器に比べて、反応効率の向上と収率の向上が見られます。これは、除草剤の大規模生産にとって重要です。

グリーンケミストリーへの応用

この化合物は、グリーンケミストリーの原則に沿った反応に関与することができます。例えば、溶媒を使用しない条件で使用することができ、廃棄物の最小限化と有害な有機溶媒の使用を回避することで環境への影響を軽減します 。

多成分反応(MCR)

この化合物は、MCRにおいて役割を果たす可能性があります。MCRは、ワンポットプロセスによる複雑な分子の合成においてその効率が評価されています。これは、特にコンビナトリアルケミストリーおよび創薬において重要です 。

触媒開発

この化合物に関する研究は、ナノエッグシェル/Ti(IV)などの新しい触媒の開発につながる可能性があります。これは、穏やかな条件下でさまざまなヘテロ環化合物を合成するために使用できます 。

速度論的研究

この化合物は、反応機構とダイナミクスを理解するための速度論的研究で使用できます。この情報は、工業プロセスを最適化し、新しい合成方法を開発するために不可欠です 。

環境への影響の低減

連続フローマイクロリアクターシステムでの使用は、物質移動効率の向上と廃酸の発生量の最小限化により、環境への影響を大幅に軽減できます。これは、より持続可能な化学プロセスに貢献します 。

作用機序

Target of Action

Compounds with a triazole ring, like “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid”, are often used in medicinal chemistry due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins, altering their function .

Mode of Action

The mode of action of such compounds often involves binding to their target, which can inhibit or enhance the target’s activity. The dichlorophenyl group might enhance the compound’s lipophilicity, aiding in its interaction with hydrophobic pockets of proteins .

Biochemical Pathways

The exact biochemical pathways affected by “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” would depend on its specific targets. Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. Generally, compounds with a triazole ring are well absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” would depend on its specific targets and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or cell viability .

Action Environment

The action, efficacy, and stability of “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .

特性

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJOBFVDYCGLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253906-28-3 | |

| Record name | 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

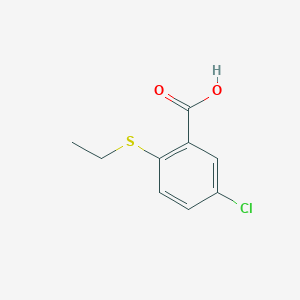

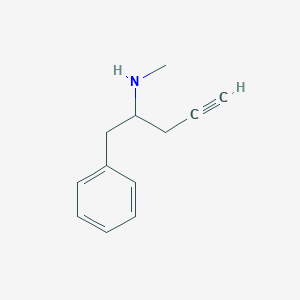

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)

![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)